molecular formula C18H20N2O3S B2747554 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole CAS No. 873680-33-2

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole

Cat. No.: B2747554
CAS No.: 873680-33-2
M. Wt: 344.43
InChI Key: XQVSMDXLEMEXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole (CAS 873680-33-2) is a high-purity benzimidazole derivative offered for research applications. With a molecular formula of C18H20N2O3S and a molecular weight of 344.43 g/mol, this compound features a benzodiazole (benzimidazole) core structure that is sulfonylated at the 1-position with a 4-methoxy-2-methyl-5-isopropylphenyl group . The benzimidazole scaffold is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology . Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including interaction with DNA and inhibition of key enzymes involved in cellular proliferation . This structural motif is a key pharmacophore in several bioactive molecules and is being extensively researched to develop novel therapeutic agents with improved efficacy and selectivity . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a standard in biological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

1-(4-methoxy-2-methyl-5-propan-2-ylphenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12(2)14-10-18(13(3)9-17(14)23-4)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVSMDXLEMEXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=CC=CC=C32)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21H28N2O3S
  • Molecular Weight : 388.53 g/mol
  • CAS Number : 68978-27-8

The biological activity of the compound is primarily attributed to its interaction with various biological targets. Sulfonamide derivatives are known for their ability to inhibit enzymes and modulate receptor activities. The specific mechanisms through which this compound exerts its effects may include:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
  • Antimicrobial Activity : Studies have indicated that compounds with a sulfonamide group often exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Recent studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The following table summarizes the antibacterial activity of related compounds:

Compound NameBacterial Strains TestedActivity Level
Compound AStaphylococcus aureusStrong
Compound BEscherichia coliModerate
Compound CSalmonella typhiWeak

The tested compound demonstrated moderate to strong activity against Staphylococcus aureus, indicating its potential as an antibacterial agent .

Antitumor Activity

Research has indicated that certain benzodiazole derivatives exhibit antitumor properties. For instance, compounds similar to the one have shown effectiveness in inhibiting cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Activity Level
HCC8276.26 ± 0.33High
NCI-H3586.48 ± 0.11High
MRC-5Non-activeLow

These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Study on Antimicrobial Effects : A study evaluated the antibacterial efficacy of a series of sulfonamide derivatives against common pathogens. The results indicated that modifications in the chemical structure significantly influenced antimicrobial potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .
  • Antitumor Efficacy Investigation : Another investigation focused on the antitumor activity of benzodiazole derivatives, revealing their potential to inhibit tumor growth in vitro and in vivo models. The study highlighted the importance of specific functional groups in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues with Sulfonylated Benzodiazole/Benzimidazole Cores

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Sulfonyl/Other Groups Key Substituents Molecular Weight (g/mol) Notable Data Reference
Target Compound: 1-[4-Methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole 1H-1,3-benzodiazole Benzenesulfonyl 4-OCH₃, 2-CH₃, 5-CH(CH₃)₂ ~376.4* N/A (theoretical) -
1-(Benzenesulfonyl)-1H-1,3-benzodiazol-2-amine (PR1) 1H-1,3-benzodiazole Benzenesulfonyl 2-NH₂ ~275.3 Synthesis yield: 54–84%
3-[(2-Amino-1H-1,3-benzodiazol-1-yl)sulfonyl]benzonitrile (PR2) 1H-1,3-benzodiazole 3-Cyanobenzenesulfonyl 2-NH₂ ~300.3 Synthesis via Method A
5-Methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole 1H-1,3-benzodiazole Pyridylmethyl sulfinyl 5-OCH₃, (S)-configuration ~431.5 NMR data (δ 2.24–3.75 ppm)
1-[(N,N-Dimethylamino)benzenesulfonyl]-5/6-methoxy-2-(pyridylmethylsulfinyl)-1H-benzimidazole (3s/3t) 1H-benzimidazole N,N-Dimethylaminobenzenesulfonyl 5/6-OCH₃, pyridylmethylsulfinyl ~530–540 Melting point: 92–96°C; NMR data

*Calculated based on formula C₁₈H₂₁N₂O₃S.

Key Observations :

  • Sulfonyl vs. Sulfinyl Groups: The target compound’s benzenesulfonyl group contrasts with sulfinyl-containing analogues (e.g., 3s/3t, and ).
  • Substituent Effects: The 4-methoxy, 2-methyl, and 5-isopropyl groups on the benzenesulfonyl ring of the target compound introduce steric bulk and moderate lipophilicity.
  • Synthesis Complexity : The target compound’s synthesis likely parallels PR1/PR2 (), involving sulfonylation of benzodiazole under basic conditions. Yields for PR1/PR2 range from 54–84%, suggesting moderate efficiency for such reactions.

Key Observations :

  • α-Glucosidase Inhibition : Triazole-thiazole-benzodiazole derivatives () exhibit potent inhibition (IC₅₀ < 2 µM), with bromophenyl-substituted 9c showing superior activity due to halogen-mediated hydrophobic interactions. The target compound’s isopropyl group may similarly enhance binding in hydrophobic pockets.
  • Sulfinyl vs. Sulfonyl in Pharmacology : Sulfinyl-containing benzimidazoles (e.g., 3s/3t, ) are structurally analogous to proton pump inhibitors (e.g., omeprazole), where sulfinyl groups are critical for prodrug activation. The target compound’s sulfonyl group lacks this activation mechanism but may offer greater metabolic stability.
  • Lipophilicity and Bioavailability : Fluorinated derivatives () highlight the role of halogenation in optimizing pharmacokinetics, suggesting that the target compound’s isopropyl and methoxy groups could balance solubility and membrane penetration.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized benzodiazole precursors. Key steps include:
  • Sulfonylation : Reacting 1H-1,3-benzodiazole with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
  • Substituent Introduction : The 4-methoxy, 2-methyl, and 5-isopropyl groups are introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution, requiring controlled temperatures (60–80°C) and catalysts like AlCl₃ .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are used to isolate the final product. Characterization via ¹H/¹³C NMR , FT-IR , and melting point analysis is critical for verifying structural integrity .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight.
  • Elemental Analysis (C, H, N, S) validates empirical formula .
  • HPLC-PDA (reverse-phase C18 column, methanol/water mobile phase) detects impurities (<1% threshold) .
  • Spectroscopic Consistency : Compare experimental NMR chemical shifts (e.g., sulfonyl proton at δ 3.1–3.3 ppm) with computational predictions (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound across studies be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Purity Variability : Re-test batches using HPLC-MS to rule out degradation products .
  • Assay Conditions : Standardize cell-based assays (e.g., ATP levels for cytotoxicity) and confirm target engagement via surface plasmon resonance (SPR) .
  • Computational Validation : Perform molecular docking (AutoDock Vina) to assess binding consistency with reported targets (e.g., kinase domains) .

Q. What strategies enhance the selectivity of this compound for specific enzymatic targets?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Modify the sulfonyl group to a sulfonamide to increase hydrogen-bonding interactions .
  • Replace the isopropyl group with bulkier tert-butyl to exploit hydrophobic pockets .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical electrostatic and steric features .

Q. How does the sulfonyl group influence the compound’s bioactivity compared to analogs?

  • Methodological Answer :
  • Comparative Analysis : Synthesize analogs lacking the sulfonyl group and test in parallel assays (e.g., enzyme inhibition).
  • Computational Insights : DFT calculations reveal the sulfonyl group’s role in stabilizing transition states during target binding (e.g., ΔG binding = −9.2 kcal/mol vs. −6.5 kcal/mol for non-sulfonyl analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.